molecular formula C16H13N3O3 B5823188 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Cat. No.: B5823188
M. Wt: 295.29 g/mol
InChI Key: REFYGOONSFKSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is also known as NPEPO and has been extensively studied for its potential therapeutic applications. NPEPO is a member of the oxadiazole family of compounds that possess a five-membered ring containing both nitrogen and oxygen atoms.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole derivatives is a significant area of research. Various methods have been developed for preparing these compounds, including treating unsaturated amide oximes with trialkyl orthoformates or dimethylformamide dimethyl acetal (Claisse et al., 1973).

Biological and Pharmacological Properties

  • 1,3,4-Oxadiazole derivatives, including those related to this compound, have been studied for their biological properties. These compounds demonstrate modest antibacterial potential, with specific derivatives showing significant activity against various bacterial strains (Virk et al., 2023).

Liquid Crystalline Properties

  • The liquid crystalline properties of derivatives of 1,3,4-oxadiazole, similar to this compound, have been investigated. These studies have found that the presence of a nitro group at the end of the molecule affects its mesomorphic properties, indicating potential applications in materials science (Abboud et al., 2017).

Properties

IUPAC Name

3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-19(21)14-9-7-13(8-10-14)16-17-15(22-18-16)11-6-12-4-2-1-3-5-12/h1-5,7-10H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFYGOONSFKSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 3
Reactant of Route 3
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
3-(4-nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.